molecular formula C12H18O2 B14316948 Benzene, 1,2-bis(ethoxymethyl)- CAS No. 113245-36-6

Benzene, 1,2-bis(ethoxymethyl)-

Cat. No.: B14316948
CAS No.: 113245-36-6
M. Wt: 194.27 g/mol
InChI Key: XYIPHTQPSAWREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,2-bis(ethoxymethyl)-: is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene where two ethoxymethyl groups are attached to the 1 and 2 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(ethoxymethyl)- typically involves the reaction of benzene with ethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethoxymethyl chloride. The general reaction scheme is as follows:

Benzene+2Ethoxymethyl chlorideNaHBenzene, 1,2-bis(ethoxymethyl)-+2NaCl\text{Benzene} + 2 \text{Ethoxymethyl chloride} \xrightarrow{\text{NaH}} \text{Benzene, 1,2-bis(ethoxymethyl)-} + 2 \text{NaCl} Benzene+2Ethoxymethyl chlorideNaH​Benzene, 1,2-bis(ethoxymethyl)-+2NaCl

Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis(ethoxymethyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,2-bis(ethoxymethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of Benzene, 1,2-bis(ethoxymethyl)- can lead to the formation of ethoxymethyl-substituted cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxymethyl groups can be replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Ethoxymethyl-substituted cyclohexane derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: Benzene, 1,2-bis(ethoxymethyl)- is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, Benzene, 1,2-bis(ethoxymethyl)- is used as a model compound to study the effects of ethoxymethyl substitution on the biological activity of aromatic compounds. It is also used in the development of new pharmaceuticals.

Industry: In the industrial sector, Benzene, 1,2-bis(ethoxymethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(ethoxymethyl)- involves its interaction with specific molecular targets in biological systems. The ethoxymethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Benzene, 1,2-bis(methoxymethyl)-
  • Benzene, 1,2-bis(ethoxyethyl)-
  • Benzene, 1,2-bis(propoxymethyl)-

Comparison: Benzene, 1,2-bis(ethoxymethyl)- is unique due to the presence of ethoxymethyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects can influence the compound’s reactivity, stability, and interaction with biological targets. For example, the ethoxymethyl groups may offer better solubility in organic solvents compared to methoxymethyl groups, making it more suitable for certain industrial applications.

Properties

CAS No.

113245-36-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,2-bis(ethoxymethyl)benzene

InChI

InChI=1S/C12H18O2/c1-3-13-9-11-7-5-6-8-12(11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

XYIPHTQPSAWREL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CC=C1COCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.